trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

Description

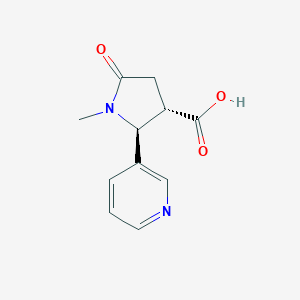

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone is a pyrrolidinone derivative characterized by a 3-pyridyl substituent at position 5, a methyl group at position 1, and a carboxylic acid group at position 4 in the trans configuration. Key physicochemical properties include:

- Molecular formula: C₁₁H₁₂N₂O₃

- Molecular weight: 220.23 g/mol

- CAS Registry Number: 161171-06-8

- Physical state: White to pale yellow crystalline solid with a melting point of 194°C .

Its structural features—such as the polar carboxylic acid group and aromatic pyridyl moiety—suggest roles in modulating solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYLVDCFTICBTB-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33224-01-0, 161171-06-8 | |

| Record name | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Condensation and Alkylation Methods

The foundational synthesis of trans-4'-carboxycotinine involves the condensation of cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone) with electrophilic reagents. A patented method employs alkyl halides or carbonates in the presence of non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) . For instance, methyl iodide reacts with cotinine in tetrahydrofuran (THF) at temperatures between -78°C and 85°C, yielding the 3-substituted pyrrolidinone intermediate. Subsequent hydrolysis of the ester group under acidic conditions (10% HCl, reflux) generates the carboxylic acid derivative .

Key Reaction Conditions:

| Reagent | Base | Solvent | Temperature Range | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | -78°C to 85°C | 65–70% |

| Ethyl carbonate | LDA | Et₂O | -110°C to 25°C | 55–60% |

This method prioritizes stereochemical control, with the trans-configuration stabilized by intramolecular hydrogen bonding between the pyridyl nitrogen and carboxylate group .

Active Ester-Mediated Conjugation

For applications requiring protein conjugates (e.g., immunoassays), trans-4'-carboxycotinine is activated via N-hydroxysuccinimide (NHS) or o-nitrophenyl (ONP) esters. The carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) . The NHS ester intermediate reacts with primary amines (e.g., bovine serum albumin) at pH 9.0, achieving substitution ratios of 4–6 cotinine units per protein molecule .

Optimized Parameters for Protein Conjugation:

| Parameter | Optimal Value | Effect on Substitution Ratio |

|---|---|---|

| pH | 9.0 | Maximizes nucleophilic attack |

| Ester Concentration | 12.5 mM | Balances reactivity and solubility |

| Reaction Time | 24 hours | Ensures complete aminolysis |

This approach is critical for producing antigens used in nicotine metabolite detection assays .

Donor-Acceptor Cyclopropane Ring-Opening

A modern one-pot synthesis leverages donor-acceptor (DA) cyclopropanes, enabling efficient construction of the pyrrolidinone scaffold. Cyclopropane derivatives (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylates) undergo Lewis acid-catalyzed (e.g., Ni(ClO₄)₂) ring-opening with primary amines, followed by lactamization and dealkoxycarbonylation . For example, aniline reacts with DA cyclopropane in toluene at 165°C, affording 1,5-diarylpyrrolidin-2-ones in 70% overall yield after saponification and thermolysis .

Advantages Over Traditional Methods:

-

Stereoselectivity: The Sₙ2-like mechanism ensures retention of chirality at the C3 position .

-

Scalability: Eliminates intermediate purification steps, reducing production costs .

Hydrogenation and Reductive Amination

Reduction of nitro or azide intermediates provides access to stereochemically pure pyrrolidines. For example, 3-carbethoxy-1-methyl-5-(3-pyridyl)-2-pyrrolidinone is hydrogenated using Pt/C in ethanol-methanol (2:1) at ambient temperature, followed by acid-catalyzed cyclization . This method is particularly effective for generating enantiomerically pure derivatives, with optical purities exceeding 95% ee .

Critical Steps in Reductive Pathways:

-

Catalyst Selection: PtO₂ or Raney Ni ensures selective reduction without over-hydrogenation .

-

Acidic Workup: 10% HCl facilitates cyclization and eliminates ester byproducts .

Crystallization and Purification

Final purification of trans-4'-carboxycotinine is achieved via recrystallization from ethanol-water (2:1), yielding white crystals with >95% purity (melting point: 194–195°C) . Analytical validation by GC-TLC confirms the absence of cis-diastereomers or unreacted starting materials .

Crystallization Parameters:

| Solvent System | Temperature | Purity Post-Crystallization |

|---|---|---|

| Ethanol:H₂O (2:1) | 4°C | 98.5% (GC) |

| Acetonitrile | 25°C | 97.0% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

Trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ERK5 Kinase Inhibition

One of the notable applications of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone is its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. ERK5 is implicated in various cellular processes such as proliferation, migration, and survival, making it a target for cancer therapy. Research has shown that derivatives of this compound exhibit potent ERK5 inhibition, with some compounds achieving nanomolar potency while maintaining favorable pharmacokinetic properties .

Case Study: Potency Optimization

A study demonstrated the optimization of pyrrole carboxamide-based ERK5 inhibitors, where this compound was modified to enhance its potency and selectivity. The introduction of various substituents led to significant improvements in both in vitro and in vivo activity against ERK5, showcasing the compound's potential as a therapeutic agent in oncology .

Nicotine Analog Development

This compound serves as a precursor for synthesizing nicotine analogs. These analogs are explored for their potential therapeutic effects, including neuroprotective properties and modulation of nicotine receptors. The structural similarities allow researchers to modify the compound to study its effects on the central nervous system and addiction pathways .

Case Study: Synthesis of Cotinine Analogs

Research focused on the synthesis of cotinine and other nicotine analogs using this compound as a starting material has shown promising results in developing compounds with altered pharmacological profiles that may reduce addiction potential while retaining beneficial effects .

Molecular Biology Techniques

The compound is utilized in various molecular biology methods due to its ability to interact with biological macromolecules. Its applications include:

- PCR/qPCR : Used as a reagent in polymerase chain reactions to enhance yield and specificity.

- Protein Biology Methods : Acts as a stabilizing agent for proteins during purification processes.

Drug Formulation Development

This compound's favorable solubility and stability make it an attractive candidate for drug formulation development. Its properties facilitate the creation of effective delivery systems for therapeutic agents targeting neurological disorders and cancer.

Summary of Findings

The applications of this compound span across pharmacology and biochemistry, highlighting its significance in drug discovery and development:

| Application Area | Specific Use Cases |

|---|---|

| Cancer Research | ERK5 inhibition for targeted cancer therapies |

| Neuropharmacology | Development of nicotine analogs with therapeutic potential |

| Molecular Biology | Enhancer in PCR/qPCR and protein stabilization |

| Drug Formulation | Creation of effective delivery systems |

Mechanism of Action

The mechanism of action of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Functional Groups: The carboxylic acid group in the target compound enhances polarity and aqueous solubility compared to non-carboxylated analogs like (S)-1-Methyl-5-(3-pyridyl)-2-pyrrolidinone. This may improve bioavailability in hydrophilic environments .

Biological Activity: The 3-pyridyl group is common in nicotine analogs (), suggesting affinity for nicotinic acetylcholine receptors (nAChRs). The carboxy group may alter binding kinetics or metabolite formation compared to cotinine derivatives . PDE4 inhibitors () highlight the pharmacological relevance of pyrrolidinones with aromatic substituents, though the target compound’s pyridyl-carboxy combination may confer unique selectivity .

Safety and Handling: The target compound requires stringent safety measures (e.g., protective equipment) due to skin/eye irritation risks , whereas simpler pyrrolidinones (e.g., 1-methyl-2-pyrrolidinone in ) may have lower hazard profiles .

Research Findings and Limitations

- Structural Insights : The trans configuration and carboxy group may stabilize interactions with enzymatic targets, as seen in related PDE4 inhibitors .

- Limitations: No direct comparative studies on efficacy or toxicity were found in the evidence. Conclusions are inferred from structural and property analyses.

Biological Activity

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, neuroprotective, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 220.23 g/mol

- Appearance : White to nearly white crystalline solid

- Melting Point : 192 °C to 196 °C

The compound features a pyrrolidinone ring with a carboxylic acid and a pyridine moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters evaluated various derivatives of this compound and found notable activity against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could be developed into an effective antimicrobial agent, although further studies are required to elucidate the mechanisms of action and optimize efficacy.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in relation to nicotine metabolism. It appears to modulate neurotransmitter systems, which may have implications for treating neurological disorders. Studies suggest that it may influence nicotinic acetylcholine receptors, potentially aiding in the management of nicotine addiction .

Anti-inflammatory Effects

Preliminary research indicates that this compound may also possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by inflammation, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticonvulsant Activity : Modifications of this compound have led to promising anticonvulsant effects, highlighting its potential as a scaffold for developing new therapeutic agents for epilepsy.

- Binding Affinity Studies : Interaction studies indicate that the compound may bind to various receptors within the central nervous system, suggesting potential applications in pharmacotherapy for neurodegenerative diseases .

- Synthesis and Derivative Development : Various synthesis methods have been reported, emphasizing the versatility of this compound in drug discovery processes. The ability to modify functional groups allows for the exploration of different biological activities and therapeutic potentials .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone | Pyrrolidinone ring with a methyl group | Metabolite of nicotine, significant in pharmacology |

| 4-Carboxy-5-(3-pyridyl)-2-pyrrolidinone | Similar core structure but different substituents | Potentially different pharmacological profiles |

| trans-1-Methyl-4-carboxy-5-(2-pyridyl)-2-pyrrolidinone | Substituted pyridine at position 2 | Variation in biological activity due to different electronic properties |

The unique arrangement of functional groups in this compound influences its biological activity compared to these similar compounds.

Q & A

Q. What are the recommended methods for synthesizing trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

While specific synthetic routes are not detailed in the provided evidence, analogous pyrrolidinone derivatives (e.g., in and ) suggest carboxylation and pyridyl-group coupling as critical steps. Optimization may involve controlling stereochemistry (e.g., trans-configuration) via temperature modulation or catalysts. Reaction monitoring via HPLC or LC-MS is advised to track intermediate formation and purity. Post-synthesis purification could employ recrystallization, given the compound’s solid state (melting point: 194°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : Confirm the presence of the pyridyl ring (aromatic protons), carboxyl group, and pyrrolidinone backbone.

- Mass spectrometry : Validate molecular weight (220.23 g/mol) and fragmentation patterns .

- Melting point analysis : Compare observed values (194°C) with literature data to assess purity .

- Elemental analysis : Verify empirical formula (C11H12N2O3) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is a known irritant .

- Ventilation : Use fume hoods to avoid inhalation of dust or decomposition products (e.g., toxic gases during combustion) .

- Waste disposal : Follow federal/state regulations for hazardous organic waste; avoid environmental release .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve the compound’s stereochemistry and intermolecular interactions?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

- Growing single crystals via slow evaporation (solvent selection critical due to the compound’s polarity).

- Collecting high-resolution diffraction data and refining the structure with SHELXL, focusing on the trans-configuration and hydrogen-bonding networks involving the carboxyl and pyridyl groups .

- Validating thermal displacement parameters to assess crystal stability .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal stability : Decomposition occurs at elevated temperatures (>194°C), releasing toxic gases (e.g., NOx, CO). Avoid prolonged heating in synthetic workflows .

- Chemical stability : Incompatible with strong oxidizers; store in airtight containers under inert gas (e.g., N2) to prevent degradation .

- Long-term storage : Degradation over time necessitates periodic purity checks (via HPLC) and storage at 2–8°C .

Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?

- Density Functional Theory (DFT) : Model the electronic structure of the carboxyl and pyridyl groups to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes with pyridine-binding pockets), though direct evidence for bioactivity is lacking in the provided data.

- Solubility prediction : Use COSMO-RS or similar tools to optimize solvent systems for biological assays.

Data Contradictions and Validation

- CAS Registry : The compound’s CAS number is consistently reported as 161171-06-8 , but similar derivatives (e.g., in ) have distinct identifiers. Ensure cross-validation via spectral data.

- Stereochemical ambiguity : While the trans-configuration is specified, enantiomeric resolution methods (e.g., chiral chromatography) are not described in the evidence. Researchers should empirically determine optical activity if required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.